

# Application Notes and Protocols for Labeling Proteins with Alexa Fluor™ 488

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## Compound of Interest

Compound Name: AF488 carboxylic acid

Cat. No.: B12375263

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## Introduction

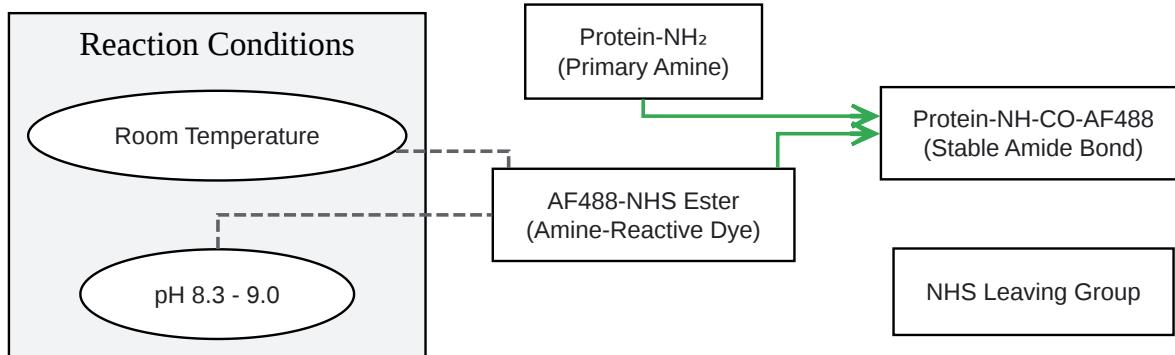
Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green fluorescent dye widely utilized for covalently labeling proteins and antibodies. Its spectral properties, with excitation and emission maxima at approximately 494 nm and 519 nm respectively, make it highly suitable for applications such as fluorescence microscopy, flow cytometry, and various immunoassays.<sup>[1][2]</sup> Effective protein labeling requires an understanding of the underlying chemistry to ensure optimal performance.

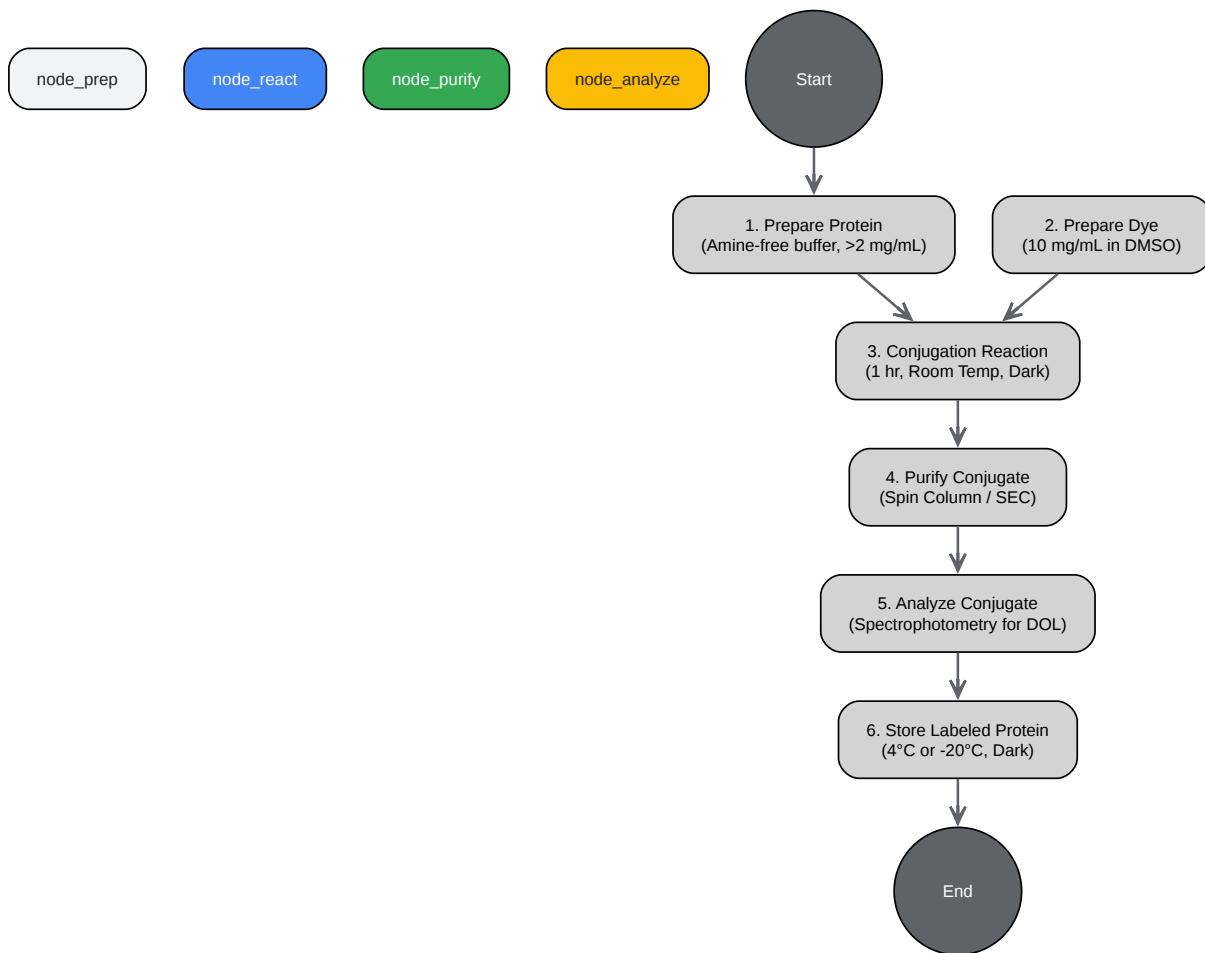
While the term "**AF488 carboxylic acid**" is specified, it's important to note that the carboxylic acid form of the dye is not directly reactive with proteins. To label proteins, the dye must be in an "activated" form. The most common method involves labeling primary amines (the  $\epsilon$ -amino group of lysine residues and the N-terminus) using an amine-reactive derivative, such as AF488 N-hydroxysuccinimidyl (NHS) ester or tetrafluorophenyl (TFP) ester.<sup>[1][3][4]</sup> These esters react efficiently with primary amines at an alkaline pH to form stable amide bonds.<sup>[4]</sup>

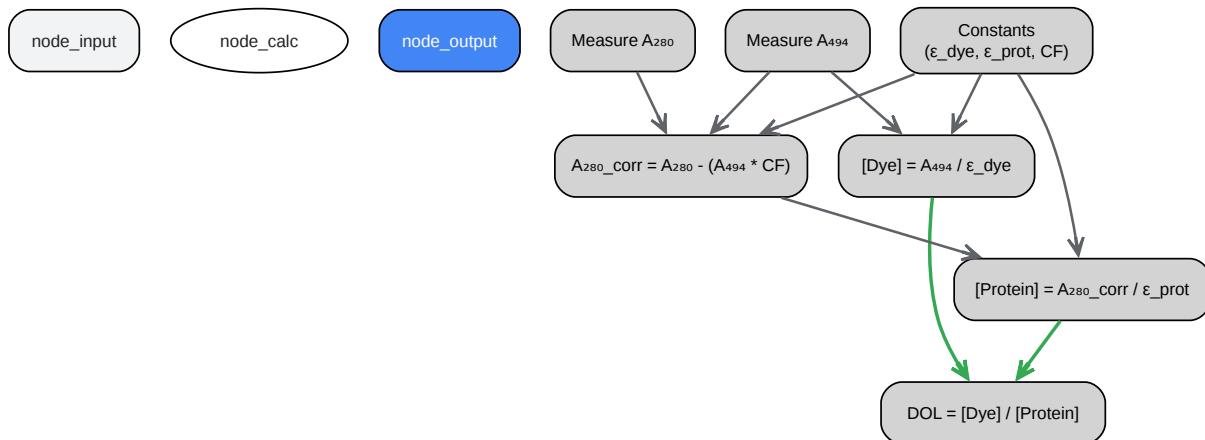
This document provides a comprehensive protocol focused on the widely used amine-reactive chemistry for labeling proteins with AF488 NHS/TFP ester.

## Principle of Amine Labeling

The conjugation of AF488 NHS/TFP ester to a protein is a nucleophilic acyl substitution reaction. The primary amine group on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS or TFP ester. This results in the formation of a stable covalent amide bond, linking the fluorophore to the protein, and the release of the NHS or TFP leaving group. The reaction is most efficient in a slightly basic buffer (pH 8.3–9.0) where the primary amines are deprotonated and thus more nucleophilic.[\[1\]](#)[\[3\]](#)[\[5\]](#)







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## References

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